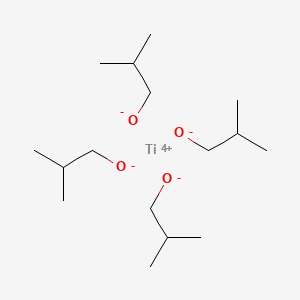
Hidrocloruro de cefozoprán
Descripción general
Descripción
- Firstcin (Cefozoprán) es un antibiótico cefalosporínico de cuarta generación desarrollado por Takeda Pharmaceuticals en Japón .
- Se comercializó por primera vez en Japón en 1995 bajo el nombre de marca "Firstcin" como polvo inyectable para reconstitución, disponible en formulaciones de 0,5 g y 1 g.
- Desafortunadamente, existe información limitada sobre su disponibilidad e investigación dentro de China.
Aplicaciones Científicas De Investigación
- Firstcin tiene aplicaciones clínicas en el tratamiento de diversas infecciones, incluida la sepsis, las infecciones de heridas y las causadas por bacterias G+ y G-.
- Su eficacia contra Streptococcus pneumoniae y otros patógenos lo hace valioso en la práctica clínica.
Análisis Bioquímico
Biochemical Properties
Cefozopran hydrochloride works by inhibiting the synthesis of the bacterial cell wall . Specifically, it targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of the peptidoglycan layer of the bacterial cell wall .
Cellular Effects
Cefozopran hydrochloride disrupts the formation of the cell wall, leading to cell lysis and ultimately the death of the bacterial cell . It is particularly effective against both Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotic treatments .
Molecular Mechanism
The mechanism of action of Cefozopran hydrochloride is similar to that of other beta-lactam antibiotics. By binding to these PBPs, Cefozopran hydrochloride disrupts the formation of the cell wall, leading to cell lysis and ultimately the death of the bacterial cell . What sets Cefozopran hydrochloride apart from earlier generations of cephalosporins is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria .
Temporal Effects in Laboratory Settings
Cefozopran hydrochloride is mainly excreted in its unchanged form, with no tendency for accumulation, via the kidney . No appreciable accumulation of the drug occurred with multiple intravenous doses of Cefozopran hydrochloride, and pharmacokinetic parameters were similar on days 1 and 4 .
Dosage Effects in Animal Models
Higher doses and longer durations of treatment may be necessary for severe infections .
Metabolic Pathways
Like other cephalosporins, it is likely to be metabolized in the liver and excreted via the kidneys .
Transport and Distribution
Like other cephalosporins, it is likely to be distributed throughout the body after administration .
Subcellular Localization
As an antibiotic, it is likely to be found wherever bacteria are present within the body .
Métodos De Preparación
- Las rutas sintéticas y las condiciones de reacción para Firstcin no están ampliamente documentadas. se produce industrialmente por Takeda Pharmaceuticals.
- La vía sintética exacta sigue siendo propietaria, pero implica modificaciones en la estructura central de la cefalosporina.
Análisis De Reacciones Químicas
- Firstcin exhibe una amplia actividad antibacteriana contra bacterias Gram-positivas (G+) y Gram-negativas (G-).
- Las reacciones comunes que experimenta incluyen la apertura del anillo β-lactámico, que inhibe la síntesis de la pared celular bacteriana.
- Los principales productos formados incluyen complejos estables con proteínas de unión a la penicilina (PBP) en las paredes celulares bacterianas.
Mecanismo De Acción
- Características clave de Firstcin:
- Alta afinidad por PBP.
- Rápida difusión a través de los canales de la membrana externa de las bacterias Gram-negativas.
- Baja afinidad por la β-lactamasa.
- Se dirige a las bacterias G+ y G-, con actividad mejorada contra los estreptococos y los neumococos.
Comparación Con Compuestos Similares
- La singularidad de Firstcin radica en su condición de cuarta generación y su actividad G+ mejorada.
- Los compuestos similares incluyen otras cefalosporinas (por ejemplo, ceftriaxona, cefotaxima) y antibióticos β-lactámicos.
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHUKMPVIFDNY-XFDPNJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113981-44-5 | |
| Record name | Cefozopran monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113981-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefozopran monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFOZOPRAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
